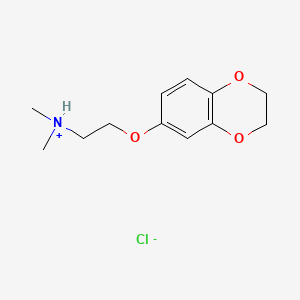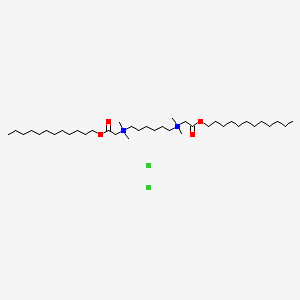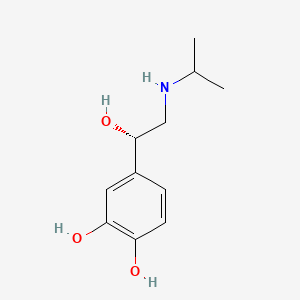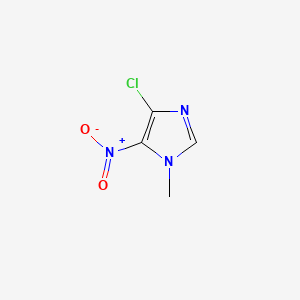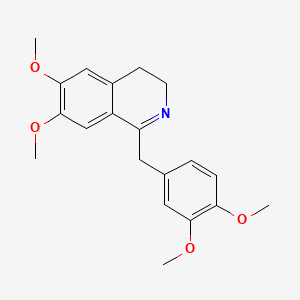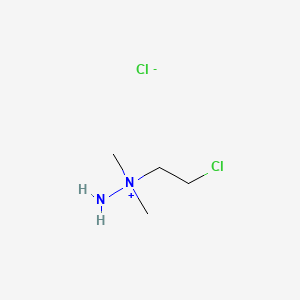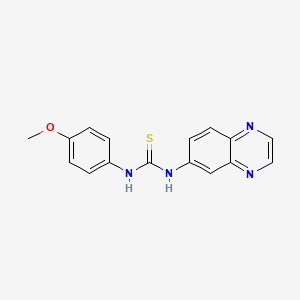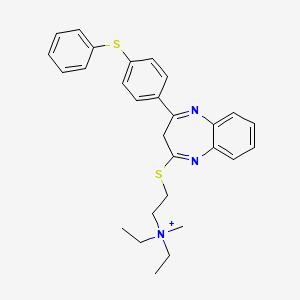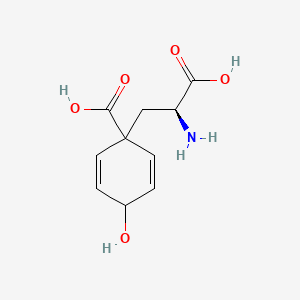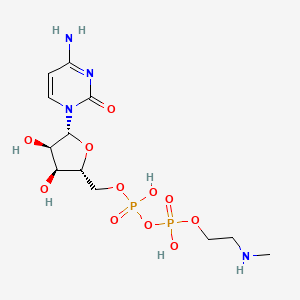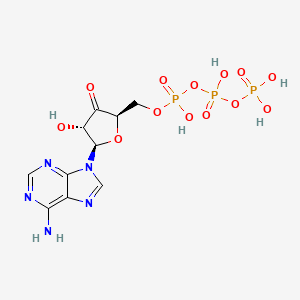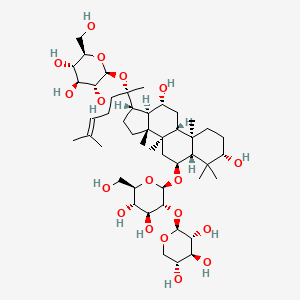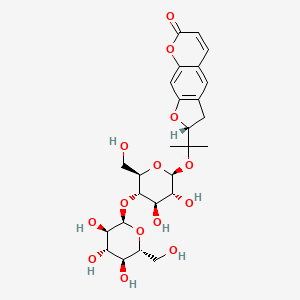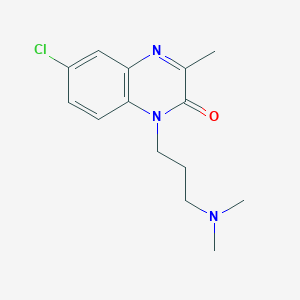
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one
Übersicht
Beschreibung
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one (DMCM) is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the central nervous system. DMCM has been widely used in scientific research to investigate the mechanism of action of GABA-A receptors and their role in various physiological and pathological processes.
Wirkmechanismus
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one acts as a competitive antagonist of the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory effects of the neurotransmitter GABA. By binding to the receptor, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one prevents the binding of GABA and thereby blocks the inhibitory effects of the neurotransmitter. This leads to an increase in neuronal excitability and can result in various physiological and pathological effects.
Biochemische Und Physiologische Effekte
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. At low doses, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can enhance the release of dopamine and other neurotransmitters, leading to an increase in locomotor activity and other behavioral effects. At higher doses, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can cause convulsions, respiratory depression, and other toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the GABA-A receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has several limitations as well. It can be toxic at high doses, which limits its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one and its effects on the GABA-A receptor. One area of interest is the role of this receptor in the development of addiction and other psychiatric disorders. 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been shown to affect the release of dopamine and other neurotransmitters, which are involved in reward pathways and addiction. Another area of interest is the development of new drugs that target the GABA-A receptor and its subunits, which could have therapeutic potential for various neurological and psychiatric disorders. Finally, further studies are needed to investigate the long-term effects of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one on the central nervous system and its potential for neurotoxicity.
Synthesemethoden
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can be synthesized by reacting 3-methylquinoxaline-2,4-dione with dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been extensively used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes. It has been shown to be a potent antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the central nervous system. 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been used to investigate the mechanism of action of GABA-A receptors, their subunit composition, and their role in the regulation of synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
6-chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-10-14(19)18(8-4-7-17(2)3)13-6-5-11(15)9-12(13)16-10/h5-6,9H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQXUPJAPJBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907773 | |
| Record name | 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one | |
CAS RN |
102582-79-6 | |
| Record name | 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102582796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



